3'-Anhydro Ezetimibe Alcohol Impurity

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Ezetimibe and its impurities, including 3'-Anhydro Ezetimibe Alcohol Impurity, undergo meticulous synthesis processes to ensure drug purity and effectiveness. Impurities are often identified through high-performance liquid chromatography (HPLC) and characterized using techniques like LC–MS analysis. The synthesis of these impurities is critical for developing reference standards used in validation of analytical methods (Esen Bellur Atici & B. Karlığa, 2015).

Molecular Structure Analysis

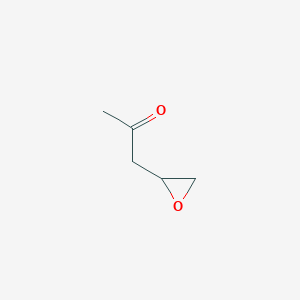

The molecular structure of 3'-Anhydro Ezetimibe Alcohol Impurity is elucidated using advanced spectroscopic methods such as LC/MS/MS and NMR. This rigorous structural analysis helps in understanding the chemical nature and behavior of the impurity, which is essential for controlling its presence in the final drug product (B. Raman et al., 2010).

Chemical Reactions and Properties

The formation of Ezetimibe impurities, including 3'-Anhydro Ezetimibe Alcohol Impurity, can result from various chemical reactions during the drug synthesis process. Understanding these reactions and the properties of the impurities formed is crucial for optimizing the synthesis process to minimize impurity levels. Structural correction and process improvement strategies are employed to control critical process impurities, ensuring the quality of Ezetimibe (M. Mannam et al., 2019).

Physical Properties Analysis

The physical properties of Ezetimibe and its impurities, such as crystalline forms and particle size, are characterized to ensure the drug's efficacy and stability. The physicochemical characterization involves analyzing the crystal structure and stability of Ezetimibe anhydrate and its hydrate forms, which can significantly influence the drug's solubility and bioavailability (Katarzyna Filip et al., 2011).

Chemical Properties Analysis

The chemical properties of Ezetimibe and its impurities, including stability, reactivity, and degradation pathways, are critical for the development of a stable and effective drug formulation. Investigations into the reduction process and related impurities in Ezetimibe provide insights into the chemical stability and potential degradation products, which are essential for ensuring the drug's long-term stability and safety (Dengfeng Zhang & Jiangtao Su, 2015).

科学研究应用

Analytical Methodologies for Ezetimibe

Ezetimibe (EZM) is recognized for its role in lowering cholesterol levels by inhibiting the sterol transporter Niemann-Pick C1-Like 1 in the small intestine. The analytical scrutiny of EZM, including its impurities like 3'-Anhydro Ezetimibe Alcohol, underscores the necessity for stringent quality control. Methods span from high-performance liquid chromatography (HPLC) to liquid chromatography-tandem mass spectrometry (LC-MS/MS), highlighting the drug's complex impurity profile and the need for specific chiral methods to evaluate its chiral impurities. The emphasis on developing new stability-indicating methods indicates ongoing research into refining ezetimibe's analytical assessment (Rocha, Cabral, Pinto, & de Sousa, 2020).

Pharmacokinetics and Drug Interactions

Ezetimibe's metabolism and pharmacokinetics are extensively metabolized, highlighting its transformation to the pharmacologically active ezetimibe-glucuronide. The detailed study of its pharmacokinetics and drug interactions, especially with statins, provides insights into optimizing therapeutic strategies for hypercholesterolemia. Understanding these interactions is crucial for enhancing drug efficacy and safety, with ezetimibe showing a favorable interaction profile across a range of commonly used cardiovascular medications (Kosoglou et al., 2005).

Effects on Lipid Profiles

Beyond lowering low-density lipoprotein cholesterol (LDL-C), ezetimibe has been explored for its broader lipid-modulating effects. It has shown efficacy in reducing triglycerides and increasing high-density lipoprotein (HDL) cholesterol levels. These findings are pivotal for patients with conditions like non-alcoholic fatty liver disease (NAFLD), where dyslipidemia plays a critical role. The exploration of ezetimibe's non-LDL-C-associated actions offers a comprehensive understanding of its therapeutic potential in lipid management (Gazi & Mikhailidis, 2006).

属性

CAS 编号 |

1374250-07-3 |

|---|---|

产品名称 |

3'-Anhydro Ezetimibe Alcohol Impurity |

分子式 |

C₂₄H₂₃F₂NO₂ |

分子量 |

395.44 |

同义词 |

(βR,γS)-γ-[(4-Fluorophenyl)amino]-β-[3-(4-fluorophenyl)-2-propen-1-yl]-4-hydroxybenzenepropanol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one](/img/structure/B1144557.png)

![Toluene, [3H]](/img/structure/B1144558.png)

![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)